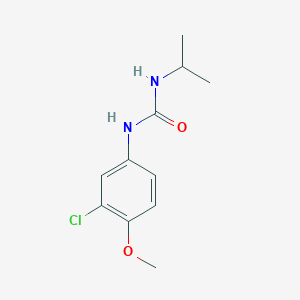

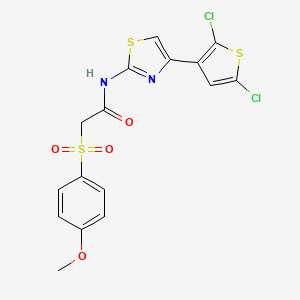

N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where specific substituents like methoxy groups significantly influence the molecular geometry and reactivity. For instance, the synthesis of compounds with methoxy groups on the benzene ring shows strong interactions via resonance effects, leading to significant geometrical deformations due to steric hindrance (Krygowski et al., 1994). Similar strategies might be applicable for synthesizing N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea, focusing on the selective functionalization of the aromatic ring and subsequent urea formation.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound reveals the impact of methoxy and other substituents on the benzene ring's geometry. Ab initio calculations and crystallographic studies suggest that methoxy groups can induce planarity in the molecular structure due to intramolecular interactions, affecting the overall molecular conformation and reactivity (Krygowski et al., 1994).

Chemical Reactions and Properties

The presence of methoxy and isopropyl groups in molecules similar to this compound influences their reactivity patterns. For example, directed lithiation reactions demonstrate the reactivity of methoxy-substituted aromatic compounds towards nucleophilic substitutions, providing pathways for further functionalization (Smith et al., 2013). These properties are essential for understanding the chemical behavior and potential transformations of this compound.

Physical Properties Analysis

While specific data on this compound are not directly available, related compounds' physical properties, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure and substituent effects. The methoxy and chloro substituents likely influence the compound's solubility and melting point, with potential implications for its crystallinity and stability (Krygowski et al., 1994).

Applications De Recherche Scientifique

Chlorogenic Acid (CGA): A Pharmacological Review

Chlorogenic Acid (CGA), although not directly N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea, shares a related chemical structure with methoxy and chloro substituents, offering insights into potential research applications for similar compounds. CGA is a phenolic compound found in green coffee extracts and tea, demonstrating diverse biological and pharmacological effects. These include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulation effects. CGA has also been shown to modulate lipid metabolism and glucose in metabolic disorders, suggesting potential therapeutic roles in diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review calls for further research to optimize CGA's biological and pharmacological effects, indicating a similar need for compounds like this compound (M. Naveed et al., 2018).

Methoxychlor as a Model for Environmental Estrogens

Methoxychlor, another compound with methoxy and chloro groups, is reviewed for its environmental estrogenic effects. It's a pesticide that, upon metabolism, produces HPTE, an active estrogenic form, affecting fertility, pregnancy, and in utero development in females, as well as social behavior in males post prenatal exposure. This review emphasizes the reproductive toxicity of methoxychlor and its implications for human health, suggesting an area of concern for similar compounds regarding environmental and physiological estrogenic effects (A. Cummings, 1997).

Herbicide Interaction: A Review

Herbicide mixtures and their interactions, including those involving chloro and methoxy substituents, are discussed for their agricultural applications. The review explores the efficacy of these mixtures in controlling weeds and improving grain yield, indicating the importance of understanding chemical interactions for optimizing agricultural practices. Such studies can guide research on this compound's potential uses in agriculture (K. Kalaichelvi et al., 2009).

Phosphonic Acid: Preparation and Applications

While focusing on phosphonic acid, this review highlights the significance of bioactive properties and the versatility of compounds with specific functional groups for various applications. These include drug development, bone targeting, and the design of supramolecular materials, suggesting a framework for researching this compound's applications in similar domains (C. M. Sevrain et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea is the Ephrin type-B receptor 4 . This receptor is a part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Ephrin receptors are crucial for various processes in the body, including neuronal network formation and development.

Mode of Action

It is known that the compound interacts with the ephrin type-b receptor 4 . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.

Safety and Hazards

Orientations Futures

The future directions for research on “N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea” would depend on its potential applications. If it has pharmaceutical properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

Propriétés

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-8-4-5-10(16-3)9(12)6-8/h4-7H,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMDWGHBDKRMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)